![molecular formula C14H22N2O2 B14731577 2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione CAS No. 6269-00-7](/img/structure/B14731577.png)
2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.337 g/mol . It is known for its unique structure, which includes two methyl(propan-2-yl)amino groups attached to a cyclohexa-2,5-diene-1,4-dione core. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with methyl(propan-2-yl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity .
化学反応の分析
Types of Reactions
2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexa-2,5-diene-1,4-dione compounds .
科学的研究の応用
2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2,5-Bis[(2-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis[(5-methylhexan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione
- 2,5-Bis[(2-methylanilino)-1,4-benzoquinone]
Uniqueness
2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of methyl(propan-2-yl)amino groups. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
6269-00-7 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
2,5-bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H22N2O2/c1-9(2)15(5)11-7-14(18)12(8-13(11)17)16(6)10(3)4/h7-10H,1-6H3 |
InChIキー |
NGNYLZMYGUUXSM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)C1=CC(=O)C(=CC1=O)N(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


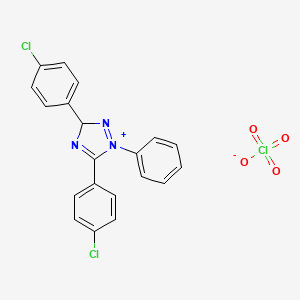
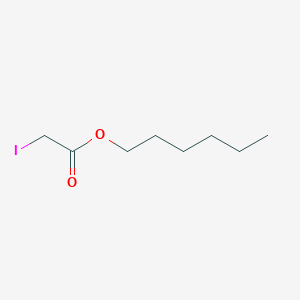
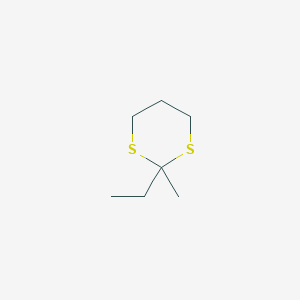
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)
![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
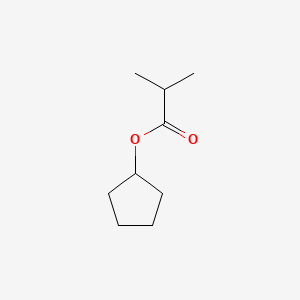
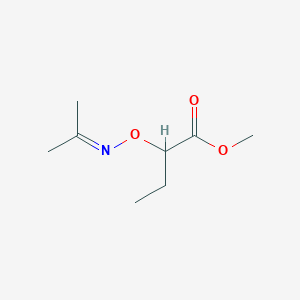

![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
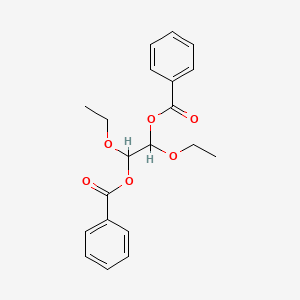
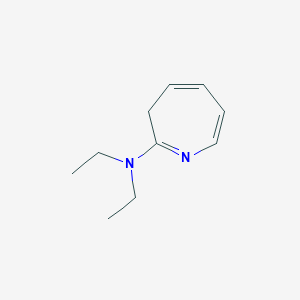

![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
